Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is represented by the formula C12H16ClN3O2 .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is involved in the synthesis of various pyrimidine derivatives. For example, it's used in the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines. These compounds have potential applications in medicinal chemistry due to their structural complexity and bioactive properties (Paronikyan et al., 2016).
Crystal Structure Analysis
The compound is used in crystal structure studies to understand molecular interactions and conformations. For instance, Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a similar compound, has been analyzed using single-crystal X-ray diffraction. These studies provide valuable insights into the molecular geometry and electronic structure, which are crucial for the design of new drugs (Hu Yang, 2009).
Antimicrobial and Anti-Tuberculosis Activity
Thiazole-aminopiperidine hybrid analogues, including derivatives of Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate, have been designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant antimicrobial activity and are promising candidates for treating tuberculosis (Jeankumar et al., 2013).
Cytotoxic Activity Studies
The compound's derivatives are used in the study of cytotoxic activities against various cancer cell lines. For example, novel 5-methyl-4-thiopyrimidine derivatives synthesized from Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate have been evaluated for their cytotoxicity against human umbilical vein endothelial cells and various cancer cell lines, providing insights into their potential as anticancer agents (Stolarczyk et al., 2018).
Application in Nonlinear Optics (NLO)
Pyrimidine derivatives, including those synthesized from Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate, are studied for their nonlinear optical properties. These studies are crucial in the field of optoelectronics, as the compounds can be potential materials for NLO applications (Hussain et al., 2020).
properties
IUPAC Name |
ethyl 4-chloro-2-piperidin-1-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-8-14-12(15-10(9)13)16-6-4-3-5-7-16/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEXRBHAQPGEGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674802 | |
Record name | Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate | |
CAS RN |
34750-24-8 | |
Record name | Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34750-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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